molecular formula C12H16N2O5 B1299455 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide CAS No. 61206-72-2

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide

Cat. No. B1299455
CAS RN: 61206-72-2
M. Wt: 268.27 g/mol
InChI Key: PIKDFMNTFHZUOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including chlorination, condensation, hydrolysis, and aminolysis. For instance, a new synthesis technology for a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was developed using hexanedioic acid monomethyl ester as a raw material, yielding a high purity product . Another example is the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine through addition alkylation of diethyl triamine with epoxyethane . These methods highlight the importance of selecting appropriate starting materials and protecting groups to achieve high yields and purity in the synthesis of complex organic molecules.

Molecular Structure Analysis

Structural studies of related compounds, such as N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine (NPY) and N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine (DNP), reveal the presence of intramolecular hydrogen bonds and π-electron delocalization effects . These structural features can influence the stability and reactivity of the compounds. Solid-state NMR measurements have been used to study the relative stabilization of the proton-transferred form compared to ordinary N-salicylideneanilines .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes aminolysis, phosphitylation, and reactions with formic acid and formaldehyde to produce N-methylated derivatives . The synthesis of oligonucleotide glycoconjugates using orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block demonstrates the versatility of these compounds in forming complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques, such as 1H NMR, spectral characterization, and electrochemical impedance spectroscopy . For example, the inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media was studied, showing that both physical and chemical adsorptive interactions occur via π-bonding electrons, NH, and OH groups . Additionally, the antimicrobial activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives against various bacteria was evaluated, indicating potential applications in developing novel synthetic compounds with enhanced activity .

Scientific Research Applications

Dental Restorations

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide (NDMH) has been synthesized for use in dental resin mixtures, replacing triethylene glycol dimethacrylate (TEGDMA) and non-polymerizable amine as a coinitiator. NDMH in combination with bis-GMA, camphorquinone (CQ), and ethyl-4-dimethylaminobenzoate (EDAB) showed comparable final conversions and physical and mechanical properties to conventional photocuring dental resins. NDMH offers the advantage of copolymerizing with bis-GMA and TEGDMA, limiting extractable amine (Nie & Bowman, 2002).

Hydrogen Bonding Studies

The hydrogen bonding in compounds related to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide has been studied. For instance, N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide was examined for its hydrogen bonding properties, revealing a three-dimensional supramolecular framework formed by a mixture of chains and dimers through strong hydrogen bonds (Fernandes, Wardell, & Skakle, 2002).

Biobased Polyester Synthesis

2,5-Bis(hydroxymethyl)furan, structurally similar to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide, has been used in enzymatic polymerization to create novel biobased furan polyesters. These polyesters have potential applications due to their physical properties and biobased nature (Jiang et al., 2014).

Proton Transfer Studies

Proton transfer in compounds structurally related to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide has been studied. For example, N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine and N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine were examined to understand the proton transfer mechanisms in the crystalline state, which is influenced by π-electron delocalization (Inabe et al., 1994).

Safety And Hazards

  • Storage : Store TES in a cool, dry place away from incompatible materials .

Future Directions

Research on TES continues to explore its applications beyond buffering. Investigating its potential as a therapeutic agent, understanding its interactions with biological systems, and optimizing synthesis methods are promising areas for future study .

properties

IUPAC Name

N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c15-6-12(7-16,8-17)14-11(19)10(18)13-9-4-2-1-3-5-9/h1-5,15-17H,6-8H2,(H,13,18)(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKDFMNTFHZUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367096
Record name N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide

CAS RN

61206-72-2
Record name N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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